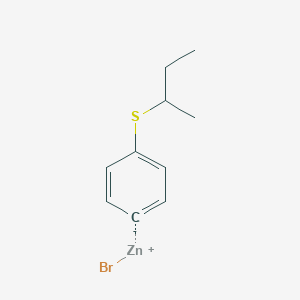
4-sec-ButylthiophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-sec-ButylthiophenylZinc bromide is an organozinc compound with the molecular formula C10H13BrSZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-sec-ButylthiophenylZinc bromide can be synthesized through the reaction of 4-sec-butylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
4-sec-Butylthiophenyl bromide+Zn→4-sec-ButylthiophenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-sec-ButylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophenes.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenes.
Substitution: Various substituted aromatic compounds, depending on the coupling partner
Applications De Recherche Scientifique
4-sec-ButylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of fine chemicals and materials science
Mécanisme D'action
The mechanism of action of 4-sec-ButylthiophenylZinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with a palladium catalyst to form a new carbon-carbon bond. The general steps are:
Transmetalation: Transfer of the organic group from zinc to palladium.
Oxidative Addition: Formation of a palladium complex with the organic group.
Reductive Elimination: Formation of the new carbon-carbon bond and regeneration of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- PhenylZinc bromide
- 4-tert-ButylphenylZinc bromide
- 4-MethylphenylZinc bromide
Uniqueness
4-sec-ButylthiophenylZinc bromide is unique due to its sec-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules .
Propriétés
Formule moléculaire |
C10H13BrSZn |
|---|---|
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
bromozinc(1+);butan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H13S.BrH.Zn/c1-3-9(2)11-10-7-5-4-6-8-10;;/h5-9H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
TWXCRECEVILGGB-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)SC1=CC=[C-]C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


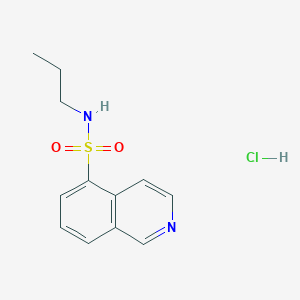
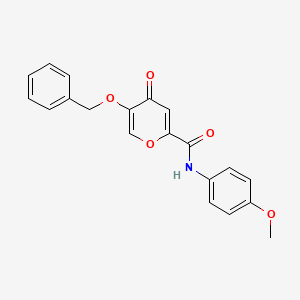

![3-Cyclopentylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882419.png)

![(1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol](/img/structure/B14882430.png)
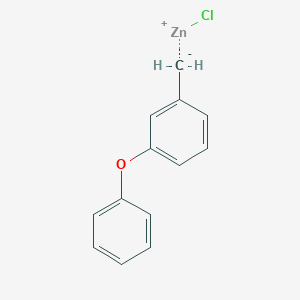

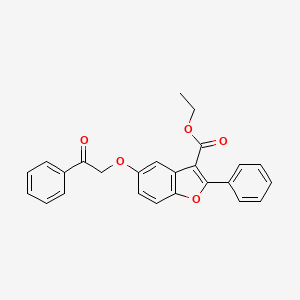

![N-((1-(4-bromophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B14882459.png)
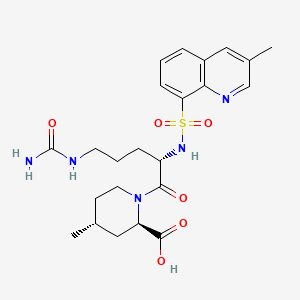

![2-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14882468.png)
